molecular formula C11H16ClNO3 B6221391 benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride CAS No. 2757961-44-5

benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride

Cat. No. B6221391
CAS RN: 2757961-44-5
M. Wt: 245.7
InChI Key:
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Description

Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride, also known as benzylpenicillamine (BPA), is an important organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BPA is a derivative of penicillin, which is a type of antibiotic. It has been used in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. BPA is also used in laboratory experiments to study the structure and function of proteins and enzymes.

Scientific Research Applications

BPA is used in a variety of scientific research applications. It is used in the study of proteins and enzymes, as well as in the study of drug resistance. BPA has also been used in the study of cancer, as it has been found to have anti-cancer properties. BPA has also been used in the study of drug metabolism and toxicity.

Mechanism of Action

BPA works by binding to penicillin-binding proteins (PBPs), which are enzymes that regulate the synthesis of bacterial cell walls. BPA binds to the PBPs and prevents them from synthesizing the bacterial cell wall, thus inhibiting the growth of bacteria.
Biochemical and Physiological Effects
BPA has been found to have anti-inflammatory and anti-oxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and free radicals. BPA has also been found to reduce the levels of reactive oxygen species, which are molecules that can damage cells and tissues. BPA has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

BPA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, BPA is a relatively weak compound and can be easily degraded by light and heat. It also has a low solubility in water, which can limit its use in laboratory experiments.

Future Directions

Future research on BPA could focus on its potential to be used in the treatment of autoimmune diseases and cancer. Additionally, further research could be conducted on its potential to be used as an anti-inflammatory and anti-oxidant agent. Other potential areas of research could include its potential to be used as an alternative to antibiotics, as well as its potential to be used in the development of new drugs. Additionally, further research could be conducted on its potential to be used as an alternative to other organic compounds in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

BPA is synthesized from penicillin by a reaction with hydrochloric acid. The reaction involves the hydrolysis of the amide bond in penicillin to form benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloridellamine hydrochloride. The reaction is typically carried out in aqueous solution at a temperature of 50-60°C. The reaction is typically complete within 30 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with benzyl bromide. The benzyl group is then deprotected, and the resulting amine is reacted with 2-hydroxybutyric acid to form the final product.", "Starting Materials": [ "2-hydroxybutyric acid", "benzyl bromide", "amino acid with a protected carboxylic acid group" ], "Reaction": [ "Protect the carboxylic acid group of the amino acid using a suitable protecting group", "Couple the protected amino acid with benzyl bromide using a coupling reagent such as DCC or HATU", "Deprotect the benzyl group using a suitable deprotecting agent such as hydrogenation or Pd/C", "React the resulting amine with 2-hydroxybutyric acid using a coupling reagent such as EDC or DCC to form the final product", "Quench the reaction with hydrochloric acid to obtain benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride" ] }

CAS RN

2757961-44-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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